4-Benzhydrylaniline
Overview
Description
4-Benzhydrylaniline, also known as 4-(Diphenylmethyl)benzenamine, is an organic compound with the molecular formula C19H17N. It is a derivative of aniline where the hydrogen atom at the para position is replaced by a benzhydryl group. This compound is known for its applications in various fields, including organic synthesis and material science .
Scientific Research Applications
4-Benzhydrylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and polymers
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzhydrylaniline can be synthesized through several methods. One common approach involves the reaction of benzhydrol with aniline in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{CH(OH)C}_6\text{H}_5 + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH(NH}_2\text{)C}_6\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Benzhydrylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Mechanism of Action
The mechanism of action of 4-Benzhydrylaniline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit histamine receptors, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Benzhydrylaniline can be compared with other similar compounds such as:
4-Methylaniline: Similar structure but with a methyl group instead of a benzhydryl group.
4-Chloroaniline: Contains a chlorine atom at the para position.
4-Nitroaniline: Contains a nitro group at the para position.
Uniqueness: this compound is unique due to the presence of the benzhydryl group, which imparts distinct chemical and physical properties. This group enhances its stability and reactivity, making it valuable in various synthetic applications .
Properties
IUPAC Name |
4-benzhydrylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKMZPOWNVXFFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563430 | |
Record name | 4-(Diphenylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-38-3 | |
Record name | 4-(Diphenylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.